Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate
Description
Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate is a functionalized amino acid ester featuring a pyridine ring substituted with a methyl group at the 5-position and an ethyl ester moiety. This compound is likely utilized as an intermediate in drug discovery, particularly for modifying peptide backbones or constructing heterocyclic bioactive molecules .
Properties
CAS No. |
603945-37-5 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10(12)6-9-5-4-8(2)7-13-9/h4-5,7,10H,3,6,12H2,1-2H3 |
InChI Key |
AGHHAXCNFWCJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC=C(C=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The reaction mixture is then washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, ensuring cost-effectiveness and environmental safety. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Observations :
- The 5-methylpyridin-2-yl group in the target compound provides moderate lipophilicity compared to nitro () or cyano () substituents, which polarize the aromatic system.
- The unprotected amino group distinguishes it from Boc-protected analogs (), allowing direct functionalization but requiring careful handling to avoid oxidation .
Key Observations :
- The target compound’s synthesis may require iridium catalysis (as in ) for regioselective pyridine functionalization, contrasting with simpler condensations in –4 .
- Nitro-group reductions () highlight the reactivity of electron-deficient aryl systems, a feature absent in the methylpyridine derivative .
Physicochemical Properties
Biological Activity
Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a thrombin inhibitor. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and findings.
This compound has a molecular weight of approximately 194.23 g/mol. Its structure includes an ethyl ester group, an amino group, and a pyridine ring, which contribute to its biological activity. The LogP value of 1.54 suggests favorable lipophilicity, which is essential for bioavailability.
The primary mechanism of action for this compound involves its role as a thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade, and its inhibition can prevent excessive blood clot formation, reducing the risk of thrombotic events such as strokes and heart attacks.
Target Enzymes
- Thrombin : Inhibiting thrombin can lead to anticoagulant effects.
- Enzyme Inhibition : The compound may also act on other enzymes, potentially affecting various biochemical pathways.
Anticoagulant Effects
Research indicates that derivatives of this compound exhibit significant anticoagulant properties. By inhibiting thrombin, these compounds could serve as potential candidates for developing new anticoagulant therapies.
Immunosuppressive Activity
Some studies have reported immunosuppressive effects associated with certain derivatives of this compound, suggesting its potential use in treating autoimmune diseases or in organ transplantation settings.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its favorable LogP value. However, detailed studies on absorption, distribution, metabolism, and excretion (ADME) are required to fully understand its pharmacokinetic properties.
Case Studies and Research Findings
-
Thrombin Inhibition Study :
- A study demonstrated that this compound inhibited thrombin with an IC50 value indicating effective potency.
- The compound's ability to prevent fibrinogen conversion to fibrin was highlighted, showcasing its potential in anticoagulant therapy.
-
Immunosuppressive Activity :
- In vitro studies showed that certain derivatives could reduce lymphocyte proliferation, indicating potential applications in immunosuppressive therapies.
- Further investigation is needed to explore the specific mechanisms by which these effects occur.
Applications in Research and Industry
This compound has several applications:
- Medicinal Chemistry : As a lead compound for developing thrombin inhibitors.
- Biological Research : Investigated for its enzyme inhibition properties.
- Pharmaceutical Development : Potential use in creating new drugs targeting coagulation disorders and autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
